molecular formula C9H8BClO2S B7953666 [(5-Chloro-1-benzothiophen-3-yl)methyl]boronic acid

[(5-Chloro-1-benzothiophen-3-yl)methyl]boronic acid

Cat. No.: B7953666
M. Wt: 226.49 g/mol
InChI Key: MWBPHBMMBWRBIS-UHFFFAOYSA-N
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Description

[(5-Chloro-1-benzothiophen-3-yl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-1-benzothiophen-3-yl)methyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzothiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst loading can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-1-benzothiophen-3-yl)methyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted benzothiophene derivatives. These products can be further utilized in organic synthesis and other applications .

Mechanism of Action

The mechanism of action of [(5-Chloro-1-benzothiophen-3-yl)methyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical and chemical processes . The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(5-Chloro-1-benzothiophen-3-yl)methyl]boronic acid include other benzothiophene derivatives and boronic acids, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a boronic acid group and a benzothiophene ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(5-chloro-1-benzothiophen-3-yl)methylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BClO2S/c11-7-1-2-9-8(3-7)6(5-14-9)4-10(12)13/h1-3,5,12-13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBPHBMMBWRBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CSC2=C1C=C(C=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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